5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Description

The exact mass of the compound 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-hydroxy-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-hydroxy-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

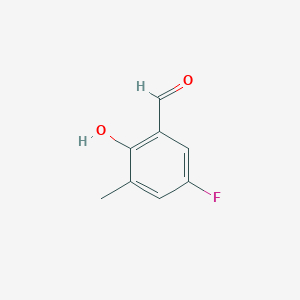

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUNAMXDKSETQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382264 | |

| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704884-74-2 | |

| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-hydroxy-3-methylbenzaldehyde molecular weight

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Application

Abstract

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a reactive aldehyde, a chelating hydroxyl group, a directing methyl group, and an electronically influential fluorine atom—makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its regioselective synthesis from commercially available precursors, and a practical example of its application in the construction of kinase inhibitor scaffolds. By grounding our discussion in established chemical principles and validated methodologies, this document aims to equip researchers, scientists, and drug development professionals with the expert insights required to effectively utilize this versatile compound.

Introduction: A Strategic Synthetic Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into organic scaffolds is a well-established method for modulating key molecular properties. Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1]

5-Fluoro-2-hydroxy-3-methylbenzaldehyde, CAS 704884-74-2, emerges as a particularly strategic building block. The molecule's architecture offers a confluence of functionalities:

-

Salicylaldehyde Core: The ortho-hydroxybenzaldehyde moiety is a classic bidentate ligand capable of chelation, which can direct subsequent reactions and is a cornerstone for synthesizing Schiff bases and various heterocyclic systems.

-

Fluorine Substitution: The fluorine at the 5-position exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and providing a site for potential metabolic blocking.[1]

-

Methyl Group: The methyl group at the 3-position provides steric influence and can participate in key binding interactions within a target protein's active site.

-

Aldehyde Functionality: As a versatile electrophile, the aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, condensation reactions, and the formation of carbon-carbon bonds.[1]

This combination of features makes the compound an ideal starting point for constructing complex molecular frameworks, particularly in the design of kinase inhibitors, anti-inflammatory agents, and novel fluorescent probes.[1][2] This guide will provide the technical foundation for its synthesis and application.

Physicochemical and Spectroscopic Properties

The precise characterization of a synthetic intermediate is critical for its effective use. The key properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde are summarized below.

Physical and Chemical Data

A summary of the compound's essential data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][3][4] |

| Molecular Weight | 154.14 g/mol | [5][6] |

| CAS Number | 704884-74-2 | [1][3][5] |

| Appearance | Solid | [3] |

| Melting Point | 44 - 49 °C | [1][2][7] |

| Purity (Typical) | ≥95% | [1][3] |

| Storage Conditions | Room temperature, under inert atmosphere | [3] |

| InChI Key | FDUNAMXDKSETQT-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is depicted below.

Caption: Molecular structure of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals:

-

A singlet for the phenolic proton (-OH) around 11 ppm, typically broad.

-

A singlet for the aldehyde proton (-CHO) between 9.8-10.1 ppm.

-

Two aromatic protons on the ring, appearing as doublets or multiplets between 7.0-7.5 ppm, showing coupling to the fluorine atom.

-

A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm.

-

-

¹³C NMR (Carbon NMR): Key resonances would include:

-

The aldehyde carbonyl carbon (~190-195 ppm).

-

Aromatic carbons attached to oxygen and fluorine would be significantly shifted downfield. The carbon bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (~240-250 Hz).

-

Other aromatic carbons would appear in the 115-160 ppm range.

-

The methyl carbon would be observed upfield (~15-20 ppm).

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups:[8][9]

-

A broad O-H stretching band from ~3200-3400 cm⁻¹, indicative of hydrogen bonding.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the methyl group around 2850-2960 cm⁻¹.

-

A strong C=O stretching absorption for the aldehyde at ~1650-1670 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong C-F stretching band around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 154.14. Common fragmentation patterns would include the loss of -H (M-1) and -CHO (M-29).

Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

The synthesis of substituted salicylaldehydes is a classic challenge in organic chemistry, often complicated by issues of regioselectivity. The target molecule is synthesized via ortho-formylation of the corresponding phenol, 4-Fluoro-2-methylphenol. While classic methods like the Reimer-Tiemann[10][11] and Duff[3][5] reactions can be employed, they often suffer from moderate yields or harsh conditions.

A more robust and highly regioselective modern alternative is the magnesium-mediated ortho-formylation. This method, based on the work reported by Hofsløkken and Skattebøl and validated in Organic Syntheses, utilizes magnesium chloride as a Lewis acid to form a chelate with the phenol, which directs formylation exclusively to the ortho position.[12][13]

Synthesis Workflow

Caption: Workflow for the regioselective synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the ortho-formylation of phenols.[12]

Materials:

-

4-Fluoro-2-methylphenol (1.0 eq)[14]

-

Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq)

-

Paraformaldehyde (3.0 eq)

-

Triethylamine (TEA) (2.0 eq), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

-

Solvent and Base Addition: Add anhydrous THF via syringe to the flask, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting suspension for 10 minutes at room temperature.

-

Causality Insight: Triethylamine acts as a base to deprotonate the phenol in situ. The MgCl₂ is a crucial Lewis acid that coordinates to the phenolic oxygen, forming a six-membered chelate intermediate with the incoming formaldehyde electrophile. This chelation rigidly positions the electrophile, ensuring exclusive ortho-formylation.

-

-

Substrate Addition: Add 4-Fluoro-2-methylphenol (1.0 eq) dropwise via syringe. The mixture will typically become opaque.

-

Reaction: Immerse the flask in a preheated oil bath at approximately 75 °C. Heat the mixture at a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, add diethyl ether. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 x volumes) and water (3 x volumes).

-

Trustworthiness Check: The acid wash is critical to quench the reaction, neutralize the triethylamine, and break up the magnesium salts, facilitating their removal into the aqueous layer.

-

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

-

Purification: For obtaining a high-purity product, recrystallize the crude solid from hot hexane. The pure 5-Fluoro-2-hydroxy-3-methylbenzaldehyde will be obtained as crystalline needles.

Application in Kinase Inhibitor Synthesis

The structural motifs within 5-Fluoro-2-hydroxy-3-methylbenzaldehyde make it an excellent precursor for synthesizing heterocyclic scaffolds that are prevalent in kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a known driver of diseases like cancer.[15][16] Many kinase inhibitors are designed to target the ATP-binding site, often employing heterocyclic cores that can form key hydrogen bonds and other interactions.

The following protocol describes a representative synthesis of a pyrazolopyrimidine scaffold, a common core in kinase inhibitors, demonstrating the utility of the title compound.[15]

Synthesis of a Pyrazolopyrimidine Scaffold

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Representative Experimental Protocol

This protocol illustrates a plausible condensation reaction to form a heterocyclic system.

Materials:

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde (1.0 eq)

-

3-Amino-1H-pyrazole (1.1 eq)

-

Anhydrous Ethanol

-

Glacial Acetic Acid (0.1 eq, catalytic)

Procedure:

-

Setup: In a round-bottom flask, dissolve 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add 3-Amino-1H-pyrazole (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Expertise Insight: The acetic acid catalyzes the initial formation of an imine intermediate between the aldehyde and the amino group of the pyrazole. This is the rate-determining step for the subsequent cyclization.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Isolation: Upon completion, cool the mixture to room temperature. The desired heterocyclic product is expected to have lower solubility and should precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

As a laboratory chemical, 5-Fluoro-2-hydroxy-3-methylbenzaldehyde must be handled with appropriate care.

-

Hazard Identification: The compound is classified as hazardous. It is known to cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3] The signal word is "Danger".[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a potent and versatile chemical intermediate whose value is derived from its unique combination of functional groups. This guide has provided a comprehensive technical overview, from its fundamental properties and predicted spectroscopic signature to a robust, regioselective synthesis protocol. The demonstrated application in constructing a kinase inhibitor scaffold underscores its significance for professionals in drug discovery and medicinal chemistry. By leveraging the validated methodologies and expert insights presented herein, researchers can confidently and efficiently incorporate this strategic building block into their synthetic programs to accelerate the development of novel, high-value molecules.

References

- MySkinRecipes. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

- Sigma-Aldrich. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

- Sigma-Aldrich. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2.

- ChemicalBook. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2.

- Grokipedia. Duff reaction.

- Allen Institute.

- Wikipedia. Reimer–Tiemann reaction.

- Wikipedia. Duff reaction.

- Sigma-Aldrich. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 (Ambeed).

- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

-

Expert Opinion on Investigational Drugs. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

- MySkinRecipes (Thai). 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

- Hansen, T. V., & Skattebøl, L. (2002). ortho-Formylation of phenols. Organic Syntheses, 79, 164.

- MySkinRecipes. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

- Hofsløkken, N. U., & Skattebøl, L. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

- Ossila. 4-Fluoro-2-methylphenol | CAS 452-72-2.

- BenchChem. A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

-

ResearchGate. FT-IR spectra of (A) 2-hydroxy-5-chloromethyl benzaldehyde, (B) SBL,.... [Link]

- Sigma-Aldrich. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. grokipedia.com [grokipedia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. ossila.com [ossila.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS No: 704884-74-2), a key intermediate in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. This document collates available data on its fundamental physicochemical characteristics, offering a critical resource for researchers engaged in drug discovery, medicinal chemistry, and materials science. The guide details experimental methodologies for property determination, ensuring scientific integrity and reproducibility.

Introduction

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a hydroxyl group, and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and properties that are highly valuable in the design of complex molecules. The presence of the fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical applications, making this compound a crucial building block for novel therapeutics.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows.

This guide is structured to provide a deep dive into the physical characteristics of this compound, moving beyond a simple datasheet to offer insights into the experimental basis of these properties.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: Molecular structure of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

Summary of Physical Properties

The following table summarizes the key physical properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde based on available literature and supplier data. It is important to note that some of these properties, particularly boiling point and density, are not widely reported and may be predicted values.

| Property | Value | Source(s) |

| CAS Number | 704884-74-2 | [2][3][4] |

| Molecular Formula | C₈H₇FO₂ | [2][3] |

| Molecular Weight | 154.14 g/mol | [5] |

| Appearance | Solid | [3] |

| Melting Point | 44 - 49 °C (literature) | [2][4] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Detailed Physical Properties and Experimental Determination

Melting Point

The melting point is a critical indicator of purity for a solid compound. For 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, the literature reports a melting range of 44-49 °C.[2][4] A sharp melting range within this window is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is finely ground using a mortar and pestle. This ensures uniform heat transfer.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting range).

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

Causality and Trustworthiness: A broad melting range for a synthesized batch of this compound would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. This self-validating system—a sharp, reproducible melting range—provides confidence in the sample's purity.

Solubility Profile

Predicted Solubility:

-

Soluble in: Polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Slightly soluble to insoluble in: Nonpolar solvents (e.g., hexane, toluene).

-

Slightly soluble in: Water, due to the presence of the polar hydroxyl and aldehyde groups, though the aromatic ring limits extensive aqueous solubility.

Experimental Protocol: Qualitative Solubility Testing

Materials:

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde

-

Test tubes

-

Vortex mixer

-

A selection of solvents: Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane.

Procedure:

-

Add approximately 10-20 mg of the solid to a clean, dry test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture for 30-60 seconds.

-

Visually inspect for the complete dissolution of the solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Expertise in Interpretation: The solubility in acidic or basic aqueous solutions can also be informative. Due to the phenolic hydroxyl group, an increased solubility in aqueous base (e.g., 5% NaOH) is expected due to the formation of the more polar sodium phenoxide salt.

Caption: Experimental workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and quality control of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic proton (broad singlet, variable chemical shift), the aromatic protons (in the range of 6.5-7.5 ppm, showing coupling to each other and to the fluorine atom), and the methyl protons (singlet, ~2.2-2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the aldehyde (~190-195 ppm), the aromatic carbons (with the carbon attached to fluorine showing a large C-F coupling constant), and the methyl carbon (~15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching band for the hydroxyl group (~3200-3400 cm⁻¹).

-

Aromatic C-H stretching bands (~3000-3100 cm⁻¹).

-

A strong C=O stretching band for the aldehyde carbonyl group (~1650-1670 cm⁻¹).

-

C-F stretching band (~1100-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of 154.14 g/mol . The fragmentation pattern will be characteristic of the molecule's structure.

Safety and Handling

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is classified as a hazardous substance.[3]

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: Store in an inert atmosphere at room temperature.[3]

Conclusion

This technical guide has synthesized the available information on the physical properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, providing a foundational resource for its use in research and development. While key data points such as boiling point, density, and comprehensive solubility are yet to be extensively reported, the provided experimental protocols offer a clear path for their determination. The predicted spectroscopic characteristics serve as a benchmark for the analysis and quality control of this important synthetic intermediate. Adherence to the outlined safety and handling procedures is essential when working with this compound.

References

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde - MySkinRecipes. (URL: [Link])

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde - MySkinRecipes. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). (URL: [Link])

-

5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem. (URL: [Link])

-

5-Fluoro-2-hydroxybenzaldehyde | CAS#:347-54-6 | Chemsrc. (URL: [Link])

-

H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... - ResearchGate. (URL: [Link])

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

2-hydroxy-5-methyl benzaldehyde, 613-84-3 - The Good Scents Company. (URL: [Link])

-

Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0) - Cheméo. (URL: [Link])

-

Benzaldehyde, 3-fluoro- - the NIST WebBook. (URL: [Link])

-

2-Hydroxy-3-methylbenzaldehyde - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

2-Hydroxy-5-methylbenzaldehyde - the NIST WebBook. (URL: [Link])

-

2-hydroxy-5-methylbenzaldehyde - Stenutz. (URL: [Link])

Sources

- 1. 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde | C8H7FO3 | CID 23149035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 3. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 [sigmaaldrich.com]

- 4. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, Focusing on Melting Point Determination

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and quality control specialists working with 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. It provides a detailed examination of its melting point, a critical parameter for identity and purity assessment. The document outlines the theoretical basis for melting point analysis, presents a validated experimental protocol, and discusses orthogonal analytical techniques for comprehensive characterization.

Introduction to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl group ortho to the aldehyde and a fluorine atom at position 5, makes it a valuable building block in medicinal chemistry and materials science. The fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The precise determination of its physical properties, such as the melting point, is the first step in verifying the material's identity and purity before its use in further synthetic applications.

Core Physicochemical Properties

A summary of the key identifiers and physical properties for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is presented below. The melting point is reported as a range, which is standard practice and reflects the temperatures from the onset of melting to the complete liquefaction of the material.[2]

| Property | Value | Source(s) |

| IUPAC Name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | N/A |

| Synonyms | 5-Fluoro-3-methylsalicylaldehyde | |

| CAS Number | 704884-74-2 | [3][4] |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | |

| Physical Form | Solid | |

| Melting Point | 44 - 49 °C (lit.) | [1][3] |

The Scientific Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The process is governed by the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.

The presence of impurities disrupts the crystal lattice, typically causing two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Broadening: The temperature range over which the substance melts becomes wider.

Therefore, a sharp melting point close to the literature value is a strong indicator of high purity. This principle is the foundation of melting point analysis as a quality control technique.

Validated Protocol for Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid in a research or quality control setting.[2] The following protocol is a self-validating system designed for accuracy and reproducibility.

Instrumentation and Materials

-

Melting Point Apparatus (e.g., Mel-Temp or equivalent digital apparatus)

-

Capillary Tubes (one end sealed)

-

Spatula

-

Mortar and Pestle (if sample is not a fine powder)

-

The sample: 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, confirmed to be completely dry.[5]

Step-by-Step Experimental Workflow

Step 1: Sample Preparation

-

Rationale: A finely powdered and well-packed sample ensures uniform heat transfer, which is critical for an accurate reading. Large crystals can lead to inefficient packing and a broad, inaccurate melting range.

-

Procedure:

-

Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Jab the open end of a capillary tube into the powder pile several times to collect a small amount of the sample.[5]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (like a glass tube or condenser) several times.[5]

-

The final packed sample height should be 2-3 mm. A sample column taller than 3 mm can cause an artificially broad melting range.[5]

-

Step 2: Apparatus Setup and Calibration

-

Rationale: The heating rate is the most critical variable. A rapid heating rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an erroneously high and broad melting range. A slow rate of ~1 °C/minute is standard for accurate determinations.[6]

-

Procedure:

-

Turn on the melting point apparatus.

-

For a preliminary, rapid determination, set a fast heating rate to quickly find the approximate melting point.

-

For the accurate determination, allow the block to cool to at least 15 °C below the expected melting point (e.g., start at ~30 °C).[5]

-

Set the heating rate to a slow ramp of 1 °C per minute.[5][6]

-

Step 3: Measurement and Observation

-

Rationale: The melting range is defined by two distinct points: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[6]

-

Procedure:

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Look through the magnifying eyepiece to observe the sample.

-

Record the temperature (T1) at the first sign of melting (the appearance of liquid within the solid matrix).

-

Continue to observe as the temperature rises.

-

Record the temperature (T2) when the last solid crystal melts and the entire sample is a transparent liquid.

-

The melting point is reported as the range T1 - T2.

-

Step 4: Self-Validation

-

Rationale: Consistency validates the result. Performing multiple measurements ensures the observed melting range is reproducible and not an artifact of poor technique.

-

Procedure:

-

Allow the apparatus to cool sufficiently.

-

Conduct at least two additional careful determinations using fresh samples in new capillary tubes.

-

The results should be consistent within a narrow margin (e.g., ±0.5 °C).

-

Workflow Diagram

Caption: Workflow for accurate melting point determination.

Orthogonal Verification of Purity and Identity

While melting point is an excellent indicator of purity, it is not an absolute confirmation of identity. For a comprehensive characterization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, orthogonal spectroscopic methods are required. These techniques provide structural information that confirms the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would confirm the presence of the aldehyde proton, the hydroxyl proton, aromatic protons, and the methyl group, with characteristic chemical shifts and coupling patterns.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorptions would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-F and C-H stretches.[7]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which should match the calculated weight of 154.14 g/mol , confirming the molecular formula.

Safety and Handling

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Hazard Statements:

-

Precautionary Measures:

-

Avoid breathing dust.[9]

-

Wear protective gloves, eye protection, and face protection.[9][10]

-

In case of contact with skin, wash with plenty of soap and water.[10]

-

In case of eye contact, rinse cautiously with water for several minutes.[10]

-

Store in a well-ventilated place, with the container tightly closed.[10]

-

References

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ACS Omega. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Retrieved from [Link]

-

Molekul. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Loudoun County Public Schools. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Molekul. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 2. westlab.com [westlab.com]

- 3. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | 704884-74-2 [chemicalbook.com]

- 4. 704884-74-2 Cas No. | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thinksrs.com [thinksrs.com]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenolic Aldehydes

5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a substituted salicylaldehyde, represents a highly valuable building block in modern medicinal chemistry. Its structure, which incorporates a reactive aldehyde, a chelating hydroxyl group, and strategically placed methyl and fluoro substituents, offers a unique combination of functionalities. The fluorine atom, in particular, is a key feature, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a precursor for advanced pharmaceutical intermediates, such as kinase inhibitors.

Part 1: Core Chemical Identity and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and physical characteristics of the title compound.

IUPAC Name and Structural Identifiers

-

IUPAC Name: 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

-

Synonyms: 5-Fluoro-3-methylsalicylaldehyde[3]

-

CAS Number: 704884-74-2[3]

-

Molecular Formula: C₈H₇FO₂

-

Molecular Weight: 154.14 g/mol [3]

-

InChI Key: FDUNAMXDKSETQT-UHFFFAOYSA-N[3]

Physicochemical Data

A summary of the key physical properties is presented in Table 1, providing researchers with essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 44-49 °C | [3] |

| Storage | Room temperature, under inert atmosphere | |

| Purity (Typical) | ≥95% |

Part 2: Synthesis Methodologies

The introduction of a formyl group onto a phenolic ring is a classic transformation in organic synthesis. For a substituted phenol like 4-fluoro-2-methylphenol, the primary challenge lies in achieving regioselectivity to obtain the desired ortho-formylated product. This section explores established and modern methods applicable to the synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

Classical Formylation Reactions: An Overview

Two of the most well-known methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

-

Reimer-Tiemann Reaction: This reaction typically employs chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene as the electrophile, which then attacks the electron-rich phenoxide ring.[4][5] While effective for simple phenols, it can suffer from moderate yields and the formation of para-isomers.[4]

-

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[5] The reaction proceeds via an iminium ion intermediate, which attacks the phenol ring, followed by hydrolysis to yield the aldehyde.[5] This method generally favors ortho-formylation.[5]

Diagram: General Mechanism of the Duff Reaction

Caption: Key steps in the Duff reaction for phenol formylation.

Recommended Protocol: Magnesium-Mediated ortho-Specific Formylation

For a more regioselective and higher-yielding synthesis, a modern variation of the ortho-formylation is recommended. This method, based on the work of Casiraghi, Skattebøl, and others, utilizes magnesium chloride and triethylamine to form a phenoxymagnesium intermediate, which then directs the formylation by paraformaldehyde specifically to the ortho position. This approach avoids the harsh conditions and selectivity issues of classical methods.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

4-Fluoro-2-methylphenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

-

Solvent and Base Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethylamine (1.2 equivalents) via syringe. Stir the resulting suspension for 10-15 minutes at room temperature.

-

Substrate Addition: Add 4-fluoro-2-methylphenol (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 66 °C) and maintain under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 1 M HCl solution. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

-

-

Causality and Self-Validation: The use of MgCl₂ is critical for directing the regioselectivity. The magnesium ion chelates with the phenolic oxygen, activating the ortho position for electrophilic attack by formaldehyde (from paraformaldehyde). The triethylamine acts as a base to deprotonate the phenol. Anhydrous conditions are crucial to prevent premature quenching of the reagents. The acidic work-up protonates the resulting phenoxide and hydrolyzes any intermediates to liberate the final aldehyde. The purity of the final product should be validated by the characterization methods outlined in the next section.

Part 3: Spectroscopic Characterization

Unequivocal structural confirmation is essential. The following data are representative of what is expected for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aldehyde proton, the phenolic hydroxyl proton, the two aromatic protons, and the methyl protons.

-

δ ~11.0-11.5 ppm (s, 1H): Phenolic -OH, often broad.

-

δ ~9.8 ppm (s, 1H): Aldehyde -CHO.

-

δ ~7.2-7.4 ppm (m, 2H): Aromatic C4-H and C6-H protons, showing splitting due to H-H and H-F coupling.

-

δ ~2.2 ppm (s, 3H): Methyl -CH₃.

-

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals.

-

δ ~196 ppm: Aldehyde C=O.

-

δ

155-160 ppm (d, J240 Hz): C5-F (large coupling constant is characteristic of a carbon directly bonded to fluorine). -

δ ~155-158 ppm: C2-OH.

-

δ ~120-135 ppm: Remaining aromatic carbons (C1, C3, C4, C6).

-

δ ~15-20 ppm: Methyl -CH₃.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2850-2950 cm⁻¹: C-H stretching of the aldehyde and methyl groups.

-

~1650-1680 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.

-

~1580-1600 cm⁻¹ & ~1450-1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the phenol.

-

~1100-1200 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion Peak (M⁺): m/z = 154.

-

Key Fragments:

Part 4: Application in Kinase Inhibitor Synthesis

Substituted salicylaldehydes are pivotal intermediates for constructing heterocyclic scaffolds found in many biologically active molecules. A prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as protein kinase inhibitors, which are crucial in cancer therapy.[7][8]

The core reaction involves the condensation of the aldehyde with a substituted 5-aminopyrazole. This reaction forms the pyrimidine ring of the fused heterocyclic system.

Diagram: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold

Caption: Condensation and cyclization pathway to form the core kinase inhibitor scaffold.

Representative Synthesis Protocol

This protocol outlines the synthesis of a generic pyrazolo[1,5-a]pyrimidine from 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

-

Reaction Scheme:

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-Fluoro-2-hydroxy-3-methylbenzaldehyde (1.0 equivalent) and a substituted 5-aminopyrazole (e.g., 3-amino-4-cyanopyrazole) (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a Lewis acid, if required.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue purified by recrystallization or column chromatography.

-

-

Rationale: This reaction sequence is a classic example of heterocyclic synthesis. The initial step is the formation of a Schiff base (imine) between the aldehyde and the exocyclic amino group of the pyrazole. The subsequent intramolecular cyclization involves the nucleophilic attack of the pyrazole ring nitrogen onto the imine carbon, followed by aromatization (often with loss of water) to form the stable, fused pyrazolo[1,5-a]pyrimidine system. The substituents on the final molecule, derived from both the aldehyde and the aminopyrazole, are crucial for tuning the kinase binding affinity and selectivity.

Part 5: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize proper laboratory safety.

-

Hazard Statements: 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is classified with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete information.

Conclusion

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a potent and versatile chemical intermediate. Its synthesis, while rooted in classical organic reactions, can be optimized for high regioselectivity and yield using modern organometallic techniques. The presence of multiple functional groups allows for its facile incorporation into complex heterocyclic systems, most notably in the development of targeted therapeutics like kinase inhibitors. This guide has provided the foundational knowledge—from synthesis protocols to spectroscopic data and application rationale—to empower researchers in leveraging this valuable building block for their drug discovery and development programs.

References

-

MySkinRecipes. (n.d.). 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Retrieved January 12, 2026, from [Link]

-

El-Sayed, N. F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 3. 5-Fluoro-3-methylsalicylaldehyde 97 704884-74-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-2-hydroxy-3-methylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, and explore its burgeoning role as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors and glucocorticoid receptor modulators.

Introduction: The Strategic Importance of Fluorinated Salicylaldehydes

5-Fluoro-2-hydroxy-3-methylbenzaldehyde belongs to the class of substituted salicylaldehydes, which are pivotal building blocks in organic synthesis. The strategic incorporation of a fluorine atom onto the benzene ring significantly influences the molecule's physicochemical properties. Fluorine, with its high electronegativity and small van der Waals radius, can modulate acidity, lipophilicity, metabolic stability, and binding interactions of a parent molecule with its biological target.[1][2][3][4][5] This makes fluorinated compounds highly valuable in the design of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5]

The presence of the ortho-hydroxy and aldehyde functionalities provides two reactive handles for a variety of chemical transformations, including condensation reactions to form Schiff bases and the synthesis of diverse heterocyclic systems.[6][7] This versatility positions 5-Fluoro-2-hydroxy-3-methylbenzaldehyde as a sought-after intermediate for constructing complex molecular architectures in drug discovery programs.[8]

Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is most effectively achieved through the ortho-formylation of the readily available starting material, 4-fluoro-2-methylphenol. Several methods exist for the regioselective formylation of phenols, with the magnesium chloride-triethylamine mediated method and the Duff reaction being prominent examples.

Recommended Synthetic Approach: Magnesium Chloride-Triethylamine Mediated Ortho-Formylation

This method offers high regioselectivity for the ortho position and generally provides good to excellent yields under relatively mild conditions. The mechanism involves the in-situ formation of a magnesium phenoxide, which then directs the formylation by paraformaldehyde specifically to the ortho position.

Causality of Reagent Selection:

-

Anhydrous Magnesium Chloride (MgCl₂): Acts as a Lewis acid to activate the phenolic hydroxyl group, facilitating the formation of the magnesium phenoxide. The use of anhydrous MgCl₂ is crucial for the reaction's success.

-

Triethylamine (Et₃N): A non-nucleophilic base that deprotonates the phenol to form the phenoxide and also scavenges the HCl generated during the reaction.

-

Paraformaldehyde: A stable, solid source of formaldehyde, the formylating agent.

-

Anhydrous Tetrahydrofuran (THF): An appropriate aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

-

Evacuate the flask and backfill with argon.

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

To this suspension, add triethylamine (2.0 equivalents) dropwise via syringe.

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add a solution of 4-fluoro-2-methylphenol (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the ortho-formylation of 4-fluoro-2-methylphenol.

Alternative Synthetic Route: The Duff Reaction

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically acetic acid or trifluoroacetic acid.[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism. While generally less efficient than the magnesium-mediated method, it offers a viable alternative.

The regioselectivity of the Duff reaction on 4-fluoro-2-methylphenol is directed by the activating and ortho-, para-directing hydroxyl and methyl groups. The formyl group is expected to add to the position ortho to the hydroxyl group and meta to the fluorine atom, leading to the desired product.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde is essential for its use as a chemical intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | [8] |

| Molecular Weight | 154.14 g/mol | [8] |

| CAS Number | 704884-74-2 | [8] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 44-49 °C | [8] |

| Purity | ≥95% | [8] |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ ~11.0 ppm (s, 1H): Phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group.

-

δ ~9.8 ppm (s, 1H): Aldehydic proton.

-

δ ~7.2-7.4 ppm (m, 2H): Aromatic protons. The coupling patterns will be influenced by the fluorine atom.

-

δ ~2.3 ppm (s, 3H): Methyl protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~196 ppm: Aldehydic carbon.

-

δ ~160 ppm (d, J ≈ 240 Hz): Carbon attached to fluorine (C-5).

-

δ ~155 ppm: Carbon bearing the hydroxyl group (C-2).

-

δ ~120-135 ppm: Aromatic carbons.

-

δ ~15 ppm: Methyl carbon.

FTIR (ATR):

-

~3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group.

-

~2850 and ~2750 cm⁻¹: C-H stretching vibrations of the aldehyde group (Fermi doublet).

-

~1660 cm⁻¹: C=O stretching vibration of the aldehyde.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (EI):

-

m/z 154 (M⁺): Molecular ion peak.

-

m/z 153 (M-1)⁺: Loss of a hydrogen atom from the aldehyde.

-

m/z 125 (M-29)⁺: Loss of the formyl radical (•CHO).

-

m/z 97: Fragmentation of the aromatic ring.

Applications in Drug Discovery and Development

The unique structural features of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde make it a valuable scaffold for the synthesis of novel bioactive molecules, particularly in the fields of oncology and inflammatory diseases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, and salicylaldehyde derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[9][10][11][12] The aldehyde functionality can be readily converted into various heterocyclic systems that can effectively interact with the ATP-binding site of kinases.

The fluorine atom in 5-Fluoro-2-hydroxy-3-methylbenzaldehyde can enhance binding affinity through favorable electrostatic interactions with the kinase active site and improve metabolic stability by blocking potential sites of metabolism. The methyl group can provide additional van der Waals interactions and influence the overall conformation of the inhibitor.

Conceptual Pathway for Kinase Inhibitor Synthesis:

Caption: General scheme for utilizing the title compound in kinase inhibitor synthesis.

Glucocorticoid Receptor Modulators

Substituted phenols and their derivatives are also key components in the design of selective glucocorticoid receptor modulators (SGRMs).[13][14][15][16][17] SGRMs are sought after for their potential to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. The specific substitution pattern of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde offers a unique starting point for the synthesis of non-steroidal SGRMs with potentially improved therapeutic profiles. The fluorine atom can play a crucial role in modulating the interaction with the glucocorticoid receptor, leading to a desired pharmacological response.[16]

Conclusion

5-Fluoro-2-hydroxy-3-methylbenzaldehyde is a versatile and valuable chemical intermediate with significant potential in modern drug discovery. Its efficient synthesis via ortho-formylation of 4-fluoro-2-methylphenol, combined with its unique structural and electronic properties imparted by the fluorine, hydroxyl, methyl, and aldehyde groups, makes it an attractive starting material for the development of novel kinase inhibitors and selective glucocorticoid receptor modulators. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in the creation of next-generation therapeutics.

References

-

Salicylaldehyde probes exhibit prolonged kinase residence time in... - ResearchGate. Available from: [Link]

-

Salicylaldehyde derivatives as new protein kinase CK2 inhibitors - PubMed. Available from: [Link]

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - MDPI. Available from: [Link]

-

Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC - NIH. Available from: [Link]

-

Duff reaction - Wikipedia. Available from: [Link]

- Duff Reaction.

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

- CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents.

-

Salicylaldehyde patented technology retrieval search results - Eureka | Patsnap. Available from: [Link]

-

Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor. Available from: [Link]

-

Glucocorticoid receptor modulators informed by crystallography lead to a new rationale for receptor selectivity, function, and implications for structure-based design - PubMed. Available from: [Link]

-

Design and development of glucocorticoid receptor modulators - PubMed. Available from: [Link]

-

Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed. Available from: [Link]

-

Glucocorticoid receptor modulators - PubMed. Available from: [Link]

-

5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem - NIH. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]

-

C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available from: [Link]

-

Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Available from: [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. Available from: [Link]

-

The Role of Fluorine in Glycomimetic Drug Design - PubMed. Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available from: [Link]

-

H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... - ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Available from: [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) - Human Metabolome Database. Available from: [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. Available from: [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. Available from: [Link]

-

PROSPRE - 1H NMR Predictor. Available from: [Link]

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde - MySkinRecipes. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Fluorine in Glycomimetic Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 7. patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Salicylaldehyde derivatives as new protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucocorticoid receptor modulators informed by crystallography lead to a new rationale for receptor selectivity, function, and implications for structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, a valuable substituted salicylaldehyde intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The document elucidates the strategic selection of a synthetic pathway, focusing on the critical aspect of regioselectivity in the formylation of the precursor, 4-fluoro-2-methylphenol. A detailed experimental protocol for a highly ortho-selective formylation method is presented, accompanied by a discussion of the underlying reaction mechanism and characterization data for the target compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important building block.

Introduction: Significance and Synthetic Strategy

5-Fluoro-2-hydroxy-3-methylbenzaldehyde (CAS 704884-74-2) is a key structural motif whose utility is rooted in its trifunctional nature: a nucleophilic hydroxyl group, an electrophilic aldehyde, and a strategically placed fluoro-substituent.[2] The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making this molecule a desirable starting material for synthesizing kinase inhibitors and anti-inflammatory agents.[1][3]

The core synthetic challenge lies in the introduction of a formyl (-CHO) group onto the 4-fluoro-2-methylphenol backbone with high regioselectivity. The starting material, 4-fluoro-2-methylphenol, has two available positions ortho to the strongly activating hydroxyl group: C3 and C5. The desired product requires formylation at the C3 position, which is sterically hindered by the adjacent methyl group at C2.

Several classical formylation reactions exist for phenols, including the Reimer-Tiemann, Duff, and Gattermann reactions.[4][5][6] However, these methods can suffer from moderate yields and a lack of precise regiocontrol, particularly with asymmetrically substituted phenols.[7][8] A more contemporary and highly selective method involves the use of magnesium chloride and paraformaldehyde, which directs formylation almost exclusively to the ortho position.[9][10] This method's efficacy stems from the formation of a magnesium phenoxide complex that coordinates with formaldehyde, favoring intramolecular electrophilic attack at the proximate ortho position. This guide will focus on the application of this superior method for the synthesis of the target molecule.

Physicochemical Properties of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

| Property | Value | Source |

| CAS Number | 704884-74-2 | [2] |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [11] |

| Physical Form | Solid | [2] |

| Melting Point | 44 - 49 °C | [3][12] |

| Purity | Typically ≥95% | [2] |

Proposed Synthetic Route: Magnesium-Mediated ortho-Formylation

The chosen synthetic pathway is the magnesium-mediated ortho-formylation of 4-fluoro-2-methylphenol. This method is advantageous due to its high regioselectivity for the ortho position, operational simplicity, and the use of less hazardous reagents compared to classical alternatives.[9][10]

The reaction proceeds via the initial formation of a magnesium phenoxide salt. This intermediate is believed to form a chelate complex with paraformaldehyde, which facilitates the delivery of the formylating agent to the sterically accessible ortho position.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for ortho-formylation of phenols reported by Hansen and Skattebøl.[9][10]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-methylphenol | 452-72-2 | 126.13 | 6.31 g | 50 mmol |

| Anhydrous Magnesium Chloride (MgCl₂) | 7786-30-3 | 95.21 | 4.76 g | 50 mmol |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 7.0 mL (5.06 g) | 50 mmol |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.25 g | 75 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 125 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~150 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup : A 250 mL three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, and the system is purged with an inert gas (e.g., argon or nitrogen).

-

Addition of Reagents : To the flask, add anhydrous magnesium chloride (4.76 g, 50 mmol) and paraformaldehyde (2.25 g, 75 mmol).

-

Solvent and Base Addition : Add anhydrous THF (125 mL) via a syringe. Begin stirring and then add triethylamine (7.0 mL, 50 mmol) dropwise via the dropping funnel over 10 minutes.

-

Addition of Phenol : Dissolve 4-fluoro-2-methylphenol (6.31 g, 50 mmol) in a small amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction : The mixture is heated to reflux (approximately 66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, add diethyl ether (100 mL). The organic phase is washed three times with 1 M HCl (3 x 50 mL), followed by three washes with water (3 x 50 mL).

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 5-Fluoro-2-hydroxy-3-methylbenzaldehyde.

Mechanistic Insights and Causality

The high ortho-selectivity of the magnesium-mediated formylation is a key aspect of this synthesis. The mechanism is thought to proceed as follows:

-

Deprotonation : Triethylamine, a non-nucleophilic base, deprotonates the phenol to form a phenoxide.

-

Magnesium Phenoxide Formation : The phenoxide coordinates with MgCl₂ to form a magnesium phenoxide complex.

-

Chelation and Formylation : This complex then forms a six-membered ring intermediate with formaldehyde (from the depolymerization of paraformaldehyde). This chelation holds the formaldehyde in close proximity to the ortho-carbon of the phenol.

-

Electrophilic Aromatic Substitution : An intramolecular electrophilic aromatic substitution occurs, leading to the formation of the ortho-hydroxybenzyl alcohol magnesium salt.

-

Oxidation : The intermediate alcohol is then oxidized to the aldehyde. The exact mechanism of this oxidation in this one-pot reaction is still a subject of discussion but may involve a hydride transfer.

-

Hydrolysis : Acidic work-up hydrolyzes the magnesium salt to yield the final salicylaldehyde product.

The directing effect of the magnesium is crucial for the high regioselectivity, overcoming the potential steric hindrance from the C2-methyl group and directing the formylation to the C3 position.

Characterization and Validation

The synthesized 5-Fluoro-2-hydroxy-3-methylbenzaldehyde should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the connectivity of the atoms and the regiochemistry of the formylation. The aldehyde proton should appear as a singlet at ~9.8 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) : To confirm the molecular weight (154.14 g/mol ).

-

Infrared (IR) Spectroscopy : To identify the key functional groups, including the hydroxyl stretch (~3200 cm⁻¹), the aromatic C-H stretches (~3000-3100 cm⁻¹), and the strong carbonyl stretch of the aldehyde (~1660 cm⁻¹).

-

Melting Point Analysis : Comparison with the literature value (44-49 °C) to assess purity.[3][12]

Conclusion